molecular formula C19H14N4O3S B2738251 4-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 377067-53-3

4-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2738251
CAS RN: 377067-53-3
M. Wt: 378.41
InChI Key: FESHUSKDOWXXDO-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, also known as ETB or ETTB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers have synthesized compounds related to 4-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide and tested their antibacterial activities. For instance, a study synthesized derivatives of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide, exhibiting promising antibacterial activities, highlighting their potential as antimicrobial agents (Patel & Dhameliya, 2010).

Anticancer Evaluation

Another significant application is in anticancer research, where derivatives containing the thiadiazole scaffold and benzamide groups have shown potent anticancer activity against various human cancer cell lines. A study involving microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising anticancer properties, with some compounds exhibiting GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017).

Corrosion Inhibition

The compound and its derivatives have also been explored for their potential in corrosion inhibition. Research involving the synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione and N-((tetrazol-5-yl)methyl)benzamide, derived from 4-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, has been conducted to assess their inhibiting activity on mild steel corrosion in acidic media, illustrating their utility in materials science (Aouine et al., 2011).

Molecular Docking and Drug Design

The compound's derivatives have been subjected to molecular docking studies to understand their interaction with biological targets better. For example, novel Schiff’s bases containing the thiadiazole scaffold underwent molecular docking studies to predict their anticancer mechanism of action. These studies help in the rational design of new drugs with improved efficacy and selectivity (Siddiqui et al., 2017).

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-2-15-21-22-19(27-15)20-16(24)11-7-9-12(10-8-11)23-17(25)13-5-3-4-6-14(13)18(23)26/h3-10H,2H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESHUSKDOWXXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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